molecular formula C17H18F2N2O B2569352 4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile CAS No. 2320226-76-2

4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2569352
CAS No.: 2320226-76-2
M. Wt: 304.341
InChI Key: WVKAGAOKXUZHBW-UHFFFAOYSA-N
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Description

This compound features a benzonitrile group linked via a 3-oxopropyl chain to a 1,1-difluoro-6-azaspiro[2.5]octane core. The azaspiro system comprises a six-membered nitrogen-containing ring fused to a three-membered cyclopropane-like ring, with two fluorine atoms at the 1-position. This unique architecture confers conformational rigidity and electronic effects due to the spiro junction and electronegative fluorine substituents. Structural characterization likely employs crystallographic tools like SHELX , with validation via modern protocols .

Properties

IUPAC Name

4-[3-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O/c18-17(19)12-16(17)7-9-21(10-8-16)15(22)6-5-13-1-3-14(11-20)4-2-13/h1-4H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKAGAOKXUZHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1,1-Difluoro-6-azaspiro[25]octan-6-yl)-3-oxopropyl)benzonitrile typically involves multiple steps, starting from commercially available precursorsThe final step often involves coupling the spirocyclic intermediate with a benzonitrile derivative under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds .

Scientific Research Applications

4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The difluoro substituents and the spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Heterocyclic Core Variations

Target Compound : The 6-azaspiro[2.5]octane system introduces steric constraints and dipole interactions from the spiro-cyclopropane and difluoro groups. Puckering parameters (e.g., amplitude, phase) for the spiro system could be analyzed using Cremer-Pople coordinates , influencing crystal packing or intermolecular interactions.

Comparison with OLED Material (): A structurally related compound, 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile, shares the benzonitrile group but replaces the azaspiro system with a carbazole-phenoxazine-pyridine framework. This extended π-conjugation enhances thermally activated delayed fluorescence (TADF), critical for OLED efficiency. Unlike the target compound, this derivative lacks conformational rigidity from spiro/bicyclo systems but benefits from planar aromatic moieties for charge transport .

Comparison with Bicyclo Pharmacological Agent () :
5-(1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl)-1,3,4-oxadiazoles feature a rigid 2-azabicyclo[2.2.2]octane core. The bicyclo system enforces a chair-like conformation, contrasting with the spiro system’s puckered geometry. The hydroxy group in this compound enables hydrogen bonding, unlike the difluoro substituents in the target molecule, which may reduce polarity but enhance metabolic stability .

Physicochemical and Electronic Properties

Solubility and Stability

  • Target Compound : The difluoro groups may reduce polarity, improving lipid solubility compared to hydroxy-substituted analogs (e.g., ). The spiro system’s rigidity could enhance thermal stability, beneficial for high-temperature applications.
  • OLED Analogs (): Carbazole-phenoxazine derivatives exhibit high thermal stability (T₅₀ > 300°C) due to aromatic stacking, whereas the target compound’s stability depends on spiro-ring integrity.

Electronic Effects

  • Target Compound: The electron-withdrawing benzonitrile and difluoro groups may stabilize charge-transfer states, though less effectively than the carbazole-phenoxazine system in OLED materials.
  • OLED Analogs: Extended conjugation and donor-acceptor (D-A) architecture enable narrow singlet-triplet gaps (ΔEₛₜ < 0.3 eV), optimizing TADF efficiency .

Pharmacological Potential

While the target compound’s bioactivity is unspecified, structural analogs with bicyclo systems () show promise as CNS agents due to blood-brain barrier penetration. The azaspiro core’s rigidity may mimic bioactive conformations of natural products, but the difluoro groups could alter receptor binding compared to hydroxy-substituted bicyclo compounds .

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound : Crystallographic data (if available) would reveal hydrogen-bonding patterns influenced by the nitrile and carbonyl groups. The spiro system’s puckering (via Cremer-Pople coordinates ) may dictate packing efficiency.
  • Bicyclo Analogs () : Hydrogen bonding between hydroxy groups and counterions (e.g., hydrochloride) likely stabilizes crystal lattices, a feature absent in the difluoro target compound.

Data Tables

Table 1: Structural and Electronic Properties

Compound Core Structure Key Substituents Application Thermal Stability (T₅₀) ΔEₛₜ (eV)
Target Compound Azaspiro[2.5]octane 1,1-Difluoro Undetermined Estimated >200°C N/A
OLED Derivative () Carbazole-phenoxazine Pyridine, nitrile OLED TADF Material >300°C <0.3
Bicyclo Pharmacological () Azabicyclo[2.2.2] Hydroxy, oxadiazole CNS Agents ~150–200°C N/A

Table 2: Hydrogen-Bonding and Crystallographic Features

Compound Hydrogen-Bond Donors/Acceptors Predominant Interactions Crystallographic Method
Target Compound Nitrile (acceptor), carbonyl Dipole-dipole, van der Waals SHELX
OLED Derivative Pyridine (acceptor) π-π stacking Not specified
Bicyclo Pharmacological Hydroxy (donor), oxadiazole Ionic (HCl salt) SHELX

Biological Activity

The compound 4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile is a novel chemical entity that has gained attention for its potential biological activities. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the spirocyclic core : This is achieved through cyclization reactions involving azaspiro precursors and difluoromethylating agents.
  • Coupling reactions : The spirocyclic intermediate is coupled with a benzonitrile derivative to introduce the desired functional groups.

These synthetic routes are optimized for yield and purity, often utilizing high-throughput screening techniques to identify effective catalysts and conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in critical biological pathways. The unique spirocyclic structure allows for high specificity in binding, which modulates the activity of these targets.

Pharmacological Properties

Research indicates that the compound exhibits a range of pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that it may have potential in cancer therapy by inhibiting tumor growth through specific receptor interactions .
  • Neuroprotective Effects : Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that this compound inhibited the proliferation of human carcinoma cells with an IC50 value in the low micromolar range. This suggests a promising lead for further development in oncology .
  • Neuroprotective Studies : A study evaluated its effects on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of cellular integrity, highlighting its potential as a neuroprotective agent.

Data Table

Biological ActivityObserved EffectReference
AntitumorInhibition of tumor cell proliferation
NeuroprotectiveReduction in oxidative stress-induced cell death
AntimicrobialActivity against Staphylococcus aureus and E. coli

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